molecular formula C12H17FO2S B15252301 4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl fluoride

4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl fluoride

Cat. No.: B15252301
M. Wt: 244.33 g/mol
InChI Key: IGDDKXDIECBELX-UHFFFAOYSA-N
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Description

4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C₁₂H₁₇FO₂S. It is a derivative of benzene, featuring a sulfonyl fluoride group attached to a benzene ring substituted with tert-butyl and dimethyl groups. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-tert-butyl-2,6-dimethylbenzene. One common method includes the reaction of 4-tert-butyl-2,6-dimethylbenzene with sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under controlled temperature conditions to yield the desired sulfonyl fluoride compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify molecules and study enzyme interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride and sulfonic acid counterparts. This makes it particularly valuable in applications requiring selective reactivity with nucleophiles .

Properties

Molecular Formula

C12H17FO2S

Molecular Weight

244.33 g/mol

IUPAC Name

4-tert-butyl-2,6-dimethylbenzenesulfonyl fluoride

InChI

InChI=1S/C12H17FO2S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3

InChI Key

IGDDKXDIECBELX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)F)C)C(C)(C)C

Origin of Product

United States

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